BENGHE Foundational & Exploratory

Check Availability & Pricing

Early-phase clinical trial results for Solengepras

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Cvn-424

Cat. No.: B6240649

An In-depth Technical Review of Early-Phase Clinical Trial Results for Sollengepras

Introduction

Sollengepras is an investigational, first-in-class, small molecule inhibitor targeting the Feline
Leukemia Virus Subgroup C Receptor 1 (FLVCR1), a heme transporter protein.
Overexpression of FLVCRL1 has been identified as a key driver of ferroptosis resistance in
certain solid tumors, particularly in subtypes of renal cell carcinoma and hepatocellular
carcinoma. By selectively modulating FLVCRL1 activity, Sollengepras is hypothesized to induce
iron overload within the cancer cell's cytoplasm, leading to lipid peroxidation and subsequent
ferroptotic cell death. This document provides a comprehensive overview of the preclinical data
and the results from the initial Phase 1a dose-escalation study of Sollengepras in patients with
advanced solid tumors.

Patient Demographics and Baseline Characteristics

The Phase 1la trial was an open-label, multicenter, dose-escalation study designed to evaluate
the safety, tolerability, pharmacokinetics (PK), and preliminary anti-tumor activity of
Sollengepras. A standard 3+3 dose-escalation design was employed. The study enrolled
patients with advanced, unresectable solid tumors who had exhausted standard therapeutic
options.
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Characteristic Overall (N=24)

Age, years (median, range) 62 (45-78)

Gender, n (%)

Male 14 (58.3%)

Female 10 (41.7%)

ECOG Performance Status, n (%)

0 9 (37.5%)

1 15 (62.5%)

Tumor Type, n (%)

Renal Cell Carcinoma 10 (41.7%)
Hepatocellular Carcinoma 8 (33.3%)
Colorectal Cancer 4 (16.7%)
Other 2 (8.3%)
Prior Lines of Therapy (median, range) 3 (2-6)

Safety and Tolerability

Sollengepras was generally well-tolerated. The most frequently reported treatment-emergent
adverse events (TEAEs) are summarized below. No dose-limiting toxicities (DLTs) were
observed at the 50 mg and 100 mg dose levels. One DLT (Grade 3 fatigue) was observed at
the 200 mg dose level, and two DLTs (Grade 4 neutropenia and Grade 3 ALT elevation) were
observed at the 400 mg dose level, establishing 200 mg once daily as the Maximum Tolerated
Dose (MTD).
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Adverse 100 mg 200 mg 400 mg Overall
50 mg (n=6)

Event (n=6) (n=9) (n=3) (N=24)

Any Grade, n

(%)

Fatigue 2 (33.3%) 3 (50.0%) 5 (55.6%) 2 (66.7%) 12 (50.0%)

Nausea 1 (16.7%) 2 (33.3%) 4 (44.4%) 1 (33.3%) 8 (33.3%)

Anemia 1 (16.7%) 1 (16.7%) 3 (33.3%) 2 (66.7%) 7 (29.2%)

ALT Elevation 0 (0%) 1 (16.7%) 2 (22.2%) 1 (33.3%) 4 (16.7%)

Grade =3, n

(%)

Fatigue 0 (0%) 0 (0%) 1(11.1%) 0 (0%) 1 (4.2%)

Neutropenia 0 (0%) 0 (0%) 0 (0%) 1 (33.3%) 1 (4.2%)

ALT Elevation 0 (0%) 0 (0%) 0 (0%) 1 (33.3%) 1 (4.2%)
Pharmacokinetics

Sollengepras exhibited dose-proportional pharmacokinetics across the dose ranges evaluated.

The plasma concentration of Sollengepras increased with ascending dose levels. The median

time to maximum plasma concentration (Tmax) was approximately 2 hours post-dose.

Dose Cohort

Cmax (ng/mL)

AUCO0-24h (ng-h/mL)

T% (hours) (Mean %

(Mean = SD) (Mean = SD) SD)
50 mg 112 £ 28 980 + 210 145+3.1
100 mg 235+ 55 2150 + 480 151+£35
200 mg 480 £ 110 4500 = 990 14.8 + 3.3

Preliminary Anti-Tumor Activity
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Preliminary evidence of anti-tumor activity was observed, particularly in patients with renal cell
and hepatocellular carcinomas. The best overall response per RECIST v1.1 criteria is
presented below.

Overall (N=21
Response 50 mg (n=6) 100 mg (n=6) 200 mg (n=9)
evaluable)
Partial Response
0 (0%) 1 (16.7%) 2 (22.2%) 3 (14.3%)
(PR), n (%)
Stable Disease
2 (33.3%) 3 (50.0%) 5 (55.6%) 10 (47.6%)
(SD), n (%)
Progressive
Disease (PD), n 4 (66.7%) 2 (33.3%) 2 (22.2%) 8 (38.1%)
(%)
Disease Control
Rate (PR+SD), 33.3% 66.7% 77.8% 61.9%

%

Experimental Protocols
Protocol: In Vitro Heme Efflux Assay

o Cell Culture: Human renal cell carcinoma cells (A-498) with confirmed high FLVCR1
expression were cultured in RPMI-1640 medium supplemented with 10% FBS and 1%
penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

 Heme Loading: Cells were seeded in 96-well plates. After 24 hours, the culture medium was
replaced with a serum-free medium containing 50 uM hemin for 4 hours to load the cells with
heme.

e Sollengepras Treatment: After loading, cells were washed twice with PBS and incubated with
varying concentrations of Sollengepras (0.1 nM to 10 uM) for 6 hours.

o Heme Efflux Measurement: The concentration of heme in the extracellular medium was
quantified using a colorimetric Heme Assay Kit (Abcam, ab272535), measuring absorbance
at 405 nm.
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Data Analysis: The percentage of heme efflux inhibition was calculated relative to vehicle-
treated control cells. The IC50 value was determined by fitting the data to a four-parameter
logistic curve using GraphPad Prism software.

Protocol: Lipid Peroxidation Assay (C11-BODIPY)

Cell Culture and Treatment: Hepatocellular carcinoma cells (Hep G2) were seeded on glass-
bottom dishes. After 24 hours, cells were treated with Sollengepras (at its IC50
concentration) or vehicle control for 48 hours.

Probe Staining: Cells were co-incubated with 5 uM C11-BODIPY 581/591 (Thermo Fisher,
D3861) and Hoechst 33342 for 30 minutes at 37°C.

Microscopy: Live-cell imaging was performed using a confocal microscope. The C11-
BODIPY probe emits red fluorescence in its native state and shifts to green fluorescence
upon oxidation by lipid hydroperoxides.

Image Analysis: The ratio of green to red fluorescence intensity was quantified using ImageJ
software to determine the extent of lipid peroxidation. An increase in the green/red ratio
indicates higher levels of lipid peroxidation, a hallmark of ferroptosis.

Visualizations
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Caption: Sollengepras inhibits FLVCR1, causing heme accumulation and ferroptosis.
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« To cite this document: BenchChem. [Early-phase clinical trial results for Solengepras].
BenchChem, [2025]. [Online PDF]. Available at:

[https://Iwww.benchchem.com/product/b6240649#early-phase-clinical-trial-results-for-
solengepras]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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